molecular formula C16H20N2O2 B7585624 Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone

Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone

Cat. No. B7585624
M. Wt: 272.34 g/mol
InChI Key: YNRXUCTXLPMULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone is a synthetic compound that belongs to the class of indolizinone derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant activity, which may protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone is its potential as a lead compound for the development of new drugs. Its activity against cancer cells and anti-inflammatory properties make it a promising candidate for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer and inflammatory diseases. Another direction is to further study its mechanism of action and potential side effects. Additionally, it may be beneficial to explore its activity against other diseases and conditions.

Synthesis Methods

The synthesis of Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone involves several steps. The starting material for the synthesis is 2-chloro-3-formylindole, which is reacted with 4-(methoxymethyl)piperidine in the presence of a base to form the intermediate. The intermediate is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield the final product.

Scientific Research Applications

Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-12-13-5-8-17(9-6-13)16(19)14-10-15-4-2-3-7-18(15)11-14/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRXUCTXLPMULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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